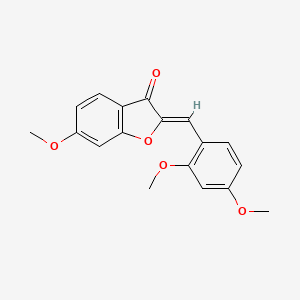
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Introduction
(Z)-2-(2,4-dimethoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic compound that belongs to the benzofuran family, which is known for its diverse biological activities. The unique structural features of this compound suggest potential therapeutic applications in various fields, including oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's molecular formula is C18H18O4, characterized by a benzofuran core with methoxy substituents. The presence of these functional groups significantly influences its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzofuran-3(2H)-one |
| Substituents | 2,4-Dimethoxy and 6-methoxy groups |
| Configuration | (Z) configuration around the C=C bond |
Anticancer Properties
Research indicates that compounds containing the benzofuran moiety exhibit notable anticancer effects. For instance, derivatives with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells.
- Case Study : A study demonstrated that a related benzofuran derivative significantly suppressed cell viability and induced apoptosis in MDA-MB-231 cells through ROS generation and mitochondrial dysfunction .
Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties.
- Research Findings : A study reported that benzofuran-3(2H)-one derivatives effectively reduced pro-inflammatory cytokines such as TNF-α and IL-1 in vitro, suggesting their potential in treating chronic inflammatory diseases .
Antioxidant Activity
The antioxidant activity of this compound has been evaluated through various assays.
- Mechanism : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in numerous pathologies including cancer and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is crucial for optimizing the efficacy of benzofuran derivatives.
| Compound | Activity | Notes |
|---|---|---|
| Compound A | Anticancer | Inhibits MDA-MB-231 cell proliferation |
| Compound B | Anti-inflammatory | Reduces TNF-α levels significantly |
| Compound C | Antioxidant | Scavenges free radicals effectively |
The biological activities of this compound are mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes apoptotic pathways via ROS accumulation and mitochondrial dysfunction.
- Cytokine Modulation : The compound modulates inflammatory cytokine production, thereby reducing inflammation.
特性
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-5-4-11(15(9-12)22-3)8-17-18(19)14-7-6-13(21-2)10-16(14)23-17/h4-10H,1-3H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKXKENAUXIMCU-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














